molecular formula C10H8BrNO B1592232 3-Bromo-7-methoxyquinoline CAS No. 959121-99-4

3-Bromo-7-methoxyquinoline

Cat. No. B1592232
Key on ui cas rn: 959121-99-4
M. Wt: 238.08 g/mol
InChI Key: BOTSUSKVHVRQAY-UHFFFAOYSA-N
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Patent
US08546392B2

Procedure details

For the synthesis of this starting compound, 1.80 g (12.3 mmol, 1.1 eq) of bromomalondialdehyde was first dissolved in 30 ml of ethanol, and 1.25 ml of m-anisidine was added. This reaction mixture is stirred over night at RT and, after the addition of acetic acid (20 ml), at 100° C. for 10 days. The solvent is subsequently removed in vacuum on a rotary evaporator, and the residual solid is partitioned between a water and an ethyl acetate phase. The aqueous phase is made alkaline with an ammonia solution, and insoluble particles were filtered off. The filtrate is extracted with ethyl acetate, and the organic phase is dried over MgSO4, filtered, and the solvent is removed in vacuum on a rotary evaporator. The product was purified by column chromatography with a mixture of hexane/ethyl acetate 8/2 as the eluent in a yield of 20% (700 mg).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]([Br:6])[CH:4]=O)=O.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH2:15])[CH:10]=1.C(O)(=O)C>C(O)C>[Br:6][C:3]1[CH:1]=[N:15][C:11]2[C:12]([CH:4]=1)=[CH:13][CH:14]=[C:9]([O:8][CH3:7])[CH:10]=2

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)C(C=O)Br
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This reaction mixture is stirred over night at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is subsequently removed in vacuum on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residual solid is partitioned between a water
FILTRATION
Type
FILTRATION
Details
were filtered off
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuum on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography with a mixture of hexane/ethyl acetate 8/2 as the eluent in a yield of 20% (700 mg)

Outcomes

Product
Details
Reaction Time
10 d
Name
Type
Smiles
BrC=1C=NC2=CC(=CC=C2C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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